5-{[(Tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)pentanoic acid
Overview
Description
The compound “5-{[(Tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)pentanoic acid” is a chemical compound with the IUPAC name (E)-5-(2,3-bis(tert-butoxycarbonyl)guanidino)pentanoic acid . It has a molecular weight of 359.42 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H29N3O6/c1-15(2,3)24-13(22)18-12(17-10-8-7-9-11(20)21)19-14(23)25-16(4,5)6/h7-10H2,1-6H3,(H,20,21)(H2,17,18,19,22,23) . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound has a molecular weight of 359.42 . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility are not available in the retrieved data.Scientific Research Applications
Applications in Peptide Synthesis and Modification
Chromogenic Substrate for Protease Assays : Utilized in the synthesis of oligopeptides serving as sequence-specific chromogenic substrates. These substrates enable the spectrophotometric detection of HIV-protease activity, highlighting the compound's role in developing assays for studying protease function (Badalassi et al., 2002).
Solid-Phase Peptide Synthesis : The tert-butoxycarbonyl (Boc) group, related to this compound, is frequently employed in solid-phase peptide synthesis for amino protection. This application underscores the importance of such compounds in facilitating the synthesis of complex peptides and proteins (Albericio & Bárány, 1991).
C-Alkylation of Peptides : This compound is involved in the C-alkylation of peptides containing aminomalonate and (amino)(cyano)acetate residues. The process demonstrates the compound's utility in modifying peptide backbones and introducing functional groups that can significantly alter peptide properties (Matt & Seebach, 1998).
Applications in Organic Synthesis and Chemical Reactions
Synthesis of Fluorinated Amino Acids : The compound plays a role in the stereoselective synthesis of γ-fluorinated α-amino acids, showcasing its utility in introducing fluorine atoms into bioactive molecules. Fluorination can enhance the metabolic stability and bioavailability of pharmaceuticals (Laue et al., 2000).
Development of Metal–Carbonyl Tracers : Synthesized complexes of this compound with tungsten hexacarbonyl (W(CO)5) have been explored for developing new IR-detectable metal–carbonyl tracers. These tracers are valuable in studying the amino function in biological systems through spectroelectrochemistry (Kowalski et al., 2009).
Labeling and Detection Techniques : The tert-butoxycarbonyl group's utility extends to labeling amino acids and peptides for spectroscopic detection, further demonstrating this compound's versatility in facilitating analytical and diagnostic techniques in biological and chemical research.
Properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethyl)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F3NO4/c1-10(2,3)19-9(18)15-5-4-7(6-8(16)17)11(12,13)14/h7H,4-6H2,1-3H3,(H,15,18)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVHGWGVTGSANP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(CC(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501140793 | |
Record name | Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]amino]-3-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501140793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258640-67-3 | |
Record name | Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]amino]-3-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1258640-67-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]amino]-3-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501140793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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